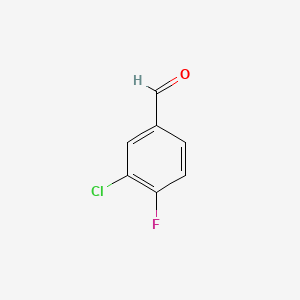

3-Chloro-4-fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVORVQPNNSASDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344010 | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34328-61-5 | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34328-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzaldehyde, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, stemming from the dual halogen substitution, make it a versatile reagent for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We will delve into its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde where the benzene ring is substituted with a chlorine atom at position 3 and a fluorine atom at position 4 relative to the formyl group.[1] This substitution pattern critically influences the molecule's reactivity. The electron-withdrawing nature of both halogens and the aldehyde group activates the aromatic ring for certain reactions and modulates the reactivity of the carbonyl group.[1][2]

The compound typically appears as a white or colorless to light yellow solid or liquid, depending on its purity and the ambient temperature.[1][2][3] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34328-61-5 | [2][4] |

| Molecular Formula | C₇H₄ClFO | [2][4] |

| Molecular Weight | 158.56 g/mol | [2][4][5] |

| Appearance | White to light yellow powder, lump, or clear liquid | [1][2] |

| Melting Point | 24-30 °C | [2][6][7] |

| Boiling Point | 66-72 °C | [2] |

| Density | ~1.4 g/cm³ | [5][6] |

| Flash Point | 113 °C (closed cup) | [7][8] |

| Solubility | Soluble in ethanol, DMF, THF; limited in water | [5] |

| Purity (Typical) | ≥97-99% (GC) | [2][3][5][6] |

Synthesis and Manufacturing Routes

The synthesis of this compound can be achieved through several pathways. A common industrial approach involves the halogen exchange of a corresponding dichloro-precursor or the direct chlorination of a fluoro-precursor.

Halogen Exchange Fluorination

One established method is the nucleophilic aromatic substitution (Halex reaction) of 3,4-dichlorobenzaldehyde with a fluoride source, such as spray-dried potassium fluoride. This reaction is typically performed at high temperatures in the presence of a phase-transfer catalyst.[9]

-

Rationale: The choice of a quaternary phosphonium or ammonium salt as a catalyst is critical. These catalysts enhance the solubility and reactivity of the fluoride salt in the organic phase, facilitating the displacement of the chlorine atom at the 4-position, which is activated by the para-aldehyde group. The reaction yields this compound with reported yields around 66%.[9]

Electrophilic Chlorination

An alternative strategy starts with 4-fluorobenzaldehyde. This route can involve a two-step process where 4-fluorobenzaldehyde is first converted to 4-fluorobenzoyl chloride, which is then chlorinated.[10][11]

-

Rationale: This multi-step process allows for controlled regioselective chlorination. The benzoyl chloride intermediate is subjected to electrophilic chlorination using a chlorinating agent in the presence of a chlorination catalyst. This directs the chlorine atom to the 3-position (meta to the acyl chloride group). The resulting 3-chloro-4-fluorobenzoyl chloride can then be reduced back to the target aldehyde.

Key Chemical Reactions and Synthetic Utility

The utility of this compound stems from the differential reactivity of its functional groups: the aldehyde, the C-Cl bond, and the C-F bond. This allows for a wide range of selective transformations.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for chain extension and the introduction of new functionalities.

-

Wittig Reaction: This reagent readily undergoes Wittig olefination to form substituted styrenes. This is a foundational reaction for creating vinyl ethers, which can be subsequently hydrolyzed to produce homologous aldehydes like 3-(3-Chloro-4-fluorophenyl)propanal.[12] The primary byproduct of this reaction is triphenylphosphine oxide.[12]

-

Condensation Reactions: It can participate in aldol and Knoevenagel condensations. For example, reaction with malonic acid in the presence of pyridine and piperidine is a classic route to synthesize the corresponding cinnamic acid derivative.[13] It also reacts with β-ketonitriles and amines in multicomponent reactions to form α,β-unsaturated compounds.[14]

-

Reductive Amination: The aldehyde can be converted into various amines via reductive amination, a cornerstone of medicinal chemistry for installing amine-containing pharmacophores.

Protocol: Wittig-based Synthesis of 3-(3-Chloro-4-fluorophenyl)propanal[12]

-

Ylide Generation: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a strong base such as potassium tert-butoxide (1.1 eq.). Stir the resulting orange-red ylide solution at 0 °C for 1 hour.

-

Wittig Reaction: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 7-12 hours. Monitor progress by TLC.

-

Work-up & Hydrolysis: Upon completion, quench the reaction with water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude vinyl ether intermediate in a mixture of THF and 2N hydrochloric acid.

-

Purification: Stir the mixture at room temperature until the vinyl ether is consumed (monitor by TLC). Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. The crude propanal can be purified by flash column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated aromatic compounds are privileged structures in drug design. The presence of chlorine and fluorine in this compound offers distinct advantages. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a vector for further modification.[15]

This compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and anti-cancer agents.[2]

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 3-chloro-4-fluoro phenyl motif can be found in scaffolds designed to target specific enzymes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[13]

-

Antimicrobial Agents: The benzaldehyde moiety can be used to synthesize Schiff bases, a class of compounds known to exhibit antimicrobial properties.[16]

-

Agrochemicals: Beyond pharmaceuticals, it serves as a precursor for herbicides and pesticides, where the specific halogenation pattern contributes to their biological activity.[1][2]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aldehyde proton and the three aromatic protons, with coupling patterns consistent with the 1,2,4-substitution.[4][17]

-

Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight (158.56 g/mol ) and provide fragmentation patterns that help in structural elucidation.[4]

-

Infrared (IR) Spectroscopy: IR analysis will show a strong characteristic carbonyl (C=O) stretch for the aldehyde group.[4]

-

Gas Chromatography (GC): GC is the primary method for assessing purity, typically showing ≥97-99% for commercial-grade material.[2][5]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential.

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7][8][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.[7][18] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][7][18] The compound can be air and moisture sensitive.[5][18]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

References

-

Chemsrc. (2025). This compound | CAS#:34328-61-5. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

Sources

- 1. CAS 34328-61-5: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:34328-61-5 | Chemsrc [chemsrc.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. 3-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 10. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 17. This compound(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the ortho-chloro and para-fluoro substituents relative to the aldehyde moiety, impart distinct reactivity that is highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science. By synthesizing technical data with mechanistic insights, this document serves as an essential resource for professionals leveraging this versatile intermediate in their research and development endeavors.

Physicochemical and Spectroscopic Profile

This compound is a compound whose physical state—a low-melting solid or liquid—depends on the ambient temperature.[1][2] Its dual halogen substitution is key to its utility in building complex molecular architectures.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 34328-61-5 | [1][3] |

| Molecular Formula | C₇H₄ClFO | [1][4] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder or liquid | [1][5] |

| Melting Point | 24-30 °C | [1][2][6] |

| Boiling Point | 66-72 °C (at reduced pressure) | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| Density | ~1.4 g/cm³ | [6] |

| Purity | Typically ≥97-99% (by GC) | [1][3][8] |

| IUPAC Name | This compound | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are available from various public repositories and chemical suppliers.[4][9]

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, influenced by the electronic effects of the chloro, fluoro, and aldehyde groups.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption peak for the carbonyl (C=O) group of the aldehyde.[4]

Synthesis and Manufacturing Pathways

The industrial production of this compound relies on robust and scalable chemical processes. Common strategies involve the halogenation of fluorobenzaldehyde precursors or the oxidation of corresponding toluenes.

A prevalent method involves the direct halogen exchange of a related dichlorobenzaldehyde. For instance, 3,4-dichlorobenzaldehyde can be converted to this compound via a nucleophilic aromatic substitution (Halex reaction) using a fluoride source like potassium fluoride.[10] This reaction often requires a high-boiling point solvent and a phase-transfer catalyst to facilitate the exchange.[10]

Another viable route is the oxidation of 3-chloro-4-fluorotoluene. This transformation leverages oxidizing agents like manganese dioxide (MnO₂) in the presence of sulfuric acid to convert the methyl group to an aldehyde.[11] This method is advantageous due to the availability of the starting materials.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional components: the aldehyde group, the chlorine atom, and the fluorine atom.

-

The Aldehyde Group: As a classic electrophile, the aldehyde carbonyl is susceptible to nucleophilic attack. This facilitates a wide range of reactions including reductive aminations, Wittig reactions, Knoevenagel condensations, and the formation of Schiff bases.[1][12] These reactions are fundamental for extending the carbon skeleton and introducing nitrogen-containing functional groups.

-

The Aromatic Ring: The benzene ring is activated towards certain reactions due to its substituents. The strong electron-withdrawing nature of both the aldehyde and the halogen atoms makes the ring electron-deficient. This electronic profile influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The chlorine and fluorine atoms serve as directing groups and can be displaced under specific reaction conditions.

Applications in Drug Discovery and Materials Science

This compound is a cornerstone intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical sector.[1] Its structure is a key fragment in several active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Lapatinib

A prominent example of its application is in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[13][14] In the synthesis of Lapatinib, the aniline precursor, N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}amine, is often derived from precursors related to this compound. The specific substitution pattern provided by this aldehyde is crucial for the drug's ability to bind effectively to the kinase domains of the HER2/neu and epidermal growth factor receptors.[13][15] Various patented routes detail the multi-step synthesis where this structural motif is installed early in the process.[13][15][16]

Other Applications

Beyond oncology, this compound is utilized in the development of:

-

Agrochemicals: It serves as a building block for creating novel pesticides and herbicides.[1]

-

Materials Science: It is used in the formulation of specialized polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

-

Fluorescent Probes: The unique electronic nature of the molecule makes it a candidate for incorporation into fluorescent probes for biological imaging applications.[1]

Experimental Protocol: A Representative Reaction

The following protocol details a typical Knoevenagel condensation, a common reaction involving this aldehyde, to illustrate its practical use in a laboratory setting.

Objective: Synthesis of (E)-2-cyano-3-(3-chloro-4-fluorophenyl)acrylamide.

Materials:

-

This compound (1.0 eq)

-

2-Cyanoacetamide (1.1 eq)

-

Piperidine (0.1 eq, catalytic)

-

Ethanol (as solvent)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

-

Addition of Reagents: Add 2-cyanoacetamide to the solution, followed by the catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a high-purity solid.

-

Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Safety, Handling, and Toxicology

This compound requires careful handling in a laboratory or industrial setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] If there is a risk of inhalation, use a respirator with a suitable cartridge (e.g., type ABEK).[2][3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[2] The compound is noted to be air-sensitive, so storage under an inert atmosphere may be required for long-term stability.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage temperatures are often between 2-8 °C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

-

Toxicology: Detailed toxicological data is limited. As with any chemical, avoid unnecessary exposure. In case of contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a powerful and versatile intermediate whose value is firmly established in modern organic synthesis. Its unique substitution pattern provides a reactive handle for constructing complex molecular frameworks, most notably in the pharmaceutical industry for the development of life-saving drugs like Lapatinib. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage its full potential in creating next-generation molecules and materials.

References

- Chem-Impex. (n.d.). This compound.

- Chemsrc. (n.d.). This compound | CAS#:34328-61-5.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound 97%.

- Benchchem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.

- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.

- Halogenated Benzaldehyde for Advanced Synthesis. (n.d.). This compound.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (n.d.). US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.

-

Google Patents. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound(34328-61-5) 1H NMR spectrum.

- ResearchGate. (n.d.). Practical synthesis of lapatinib.

-

Royal Society of Chemistry. (n.d.). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.

- Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific.

- Google Patents. (n.d.). CN101735028A - Oxidation preparation method of fluorobenzaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound 97 34328-61-5 [sigmaaldrich.com]

- 4. This compound | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:34328-61-5 | Chemsrc [chemsrc.com]

- 7. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN101735028A - Oxidation preparation method of fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 14. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 16. EP2468745A1 - Process for the preparation of lapatinib and the salts thereof - Google Patents [patents.google.com]

3-Chloro-4-fluorobenzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-Chloro-4-fluorobenzaldehyde: A Cornerstone Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 34328-61-5), a critical aromatic aldehyde intermediate in the fields of pharmaceutical and materials science. We will delve into its core molecular structure, definitive molecular weight, and key physicochemical properties. The narrative explores the causality behind its synthetic utility, grounded in the electronic effects of its halogen substituents. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its analytical characterization, significant applications, and established protocols for safe handling and synthesis.

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

This compound is a disubstituted aromatic aldehyde that has emerged as a strategically important building block in organic synthesis.[1] Its value is derived from the unique combination and positioning of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.

The true synthetic prowess of this molecule, however, lies in the electronic properties imparted by the halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atom both act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a preferred substrate in complex molecular constructions.[1] Furthermore, the presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] Consequently, this compound is a sought-after intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, as well as agrochemicals and advanced materials.[1]

Molecular Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. This compound is an organic compound with the molecular formula C₇H₄ClFO.[1][3]

Molecular Structure and Weight

The structure consists of a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom at position 3, and a fluorine atom at position 4. This specific arrangement is critical to its reactivity profile.

The molecular weight is a crucial parameter for stoichiometric calculations in synthesis. Based on its atomic composition, the molecular weight is calculated to be 158.56 g/mol .[1][3][4]

Physicochemical Data

The compound's physical state and solubility dictate its handling, storage, and reaction conditions. It is typically a white or colorless to light yellow substance that can exist as a liquid or a low-melting solid at or near room temperature.[1]

| Property | Value | Source(s) |

| CAS Number | 34328-61-5 | [1][6][7] |

| Molecular Formula | C₇H₄ClFO | [1][3][5] |

| Molecular Weight | 158.56 g/mol | [1][3][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 24 - 30 °C | [1][8][9][10] |

| Boiling Point | 66 - 72 °C (at reduced pressure) | [1][11] |

| Flash Point | > 110 °C (> 230 °F) | [8][9][12] |

| Purity | ≥ 96-98% (by GC) | [1][6] |

Spectroscopic and Analytical Characterization

For any researcher, verifying the identity and purity of a starting material is a non-negotiable step. The structure of this compound can be unequivocally confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (typically a singlet between 9.8-10.1 ppm) and three distinct aromatic protons, whose splitting patterns and chemical shifts are influenced by the adjacent halogen and aldehyde substituents.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) at m/z ≈ 158, corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde. Additional bands will be present corresponding to C-H, C=C, C-F, and C-Cl vibrations.[4]

Key Synthetic Applications

The utility of this compound is broad, serving as a key intermediate in the synthesis of a variety of target molecules.

-

Pharmaceutical Synthesis: It is a fundamental building block for numerous active pharmaceutical ingredients (APIs). Its structure is incorporated into novel drug candidates for oncology, inflammation, and analgesia.[1] For example, it has been used in the synthesis of triclosan analogs which may possess unique biological activities.[13]

-

Agrochemicals: The compound is utilized in the development of modern herbicides and pesticides, where the specific halogenation pattern can contribute to the molecule's efficacy and environmental persistence profile.[1]

-

Fluorescent Probes: Its aromatic core is suitable for derivatization into fluorescent probes for use in biological imaging, aiding in the visualization of specific cellular processes.[1]

-

Material Science: It is also applied in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance.[1]

Illustrative Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved via several routes. One common industrial method involves the direct halogen exchange of a more readily available starting material, such as 3,4-dichlorobenzaldehyde. The following protocol is an illustrative example based on established chemical principles.[14]

Workflow Diagram: Synthesis via Halogen Exchange

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Reactor Preparation: A high-temperature reactor equipped with a mechanical stirrer and a condenser is charged with spray-dried potassium fluoride (KF) (1.5 equivalents) and a suitable phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) in a high-boiling point aprotic solvent.

-

Dehydration: The mixture is heated under vacuum to remove any residual water from the potassium fluoride, which is critical for the reaction's success.

-

Reactant Addition: 3,4-Dichlorobenzaldehyde (1.0 equivalent) is added to the reactor.

-

Reaction: The mixture is heated to a high temperature (e.g., 210-230 °C) and stirred vigorously for several hours. The reaction progress is monitored by Gas Chromatography (GC).[14]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid salts (KCl and excess KF) are removed by filtration.

-

Purification: The filtrate is then subjected to vacuum distillation. The fraction boiling at the correct temperature and pressure (e.g., 106-119 °C / 22 Torr) is collected to yield pure this compound.[14]

This self-validating system relies on GC monitoring to ensure the reaction goes to completion and vacuum distillation to isolate the product at its known boiling point, confirming its identity and purity.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with care. It is classified as an irritant.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9] Work should be conducted in a well-ventilated area or a fume hood.

-

Handling: Avoid contact with skin, eyes, and inhalation of vapors.[9] Handle under an inert atmosphere (e.g., nitrogen) as the compound can be air sensitive.[8][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9]

Conclusion

This compound is a quintessential example of a fine chemical intermediate whose value is defined by its structural precision. The strategic placement of its aldehyde, chloro, and fluoro groups provides a powerful synthetic tool for chemists in pharmaceutical and material sciences. Its enhanced reactivity and its role as a precursor to molecules with desirable pharmacokinetic properties ensure its continued importance in advancing drug discovery and developing novel materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential.

References

-

This compound - Chem-Impex. Chem-Impex International. Link

-

This compound - CymitQuimica. CymitQuimica. Link

-

This compound 97 34328-61-5 - Sigma-Aldrich. Sigma-Aldrich. Link

-

34328-61-5 Cas No. | this compound - Apollo Scientific. Apollo Scientific. Link

-

This compound | CAS 34328-61-5 | SCBT. Santa Cruz Biotechnology. Link

-

This compound, 25g, Each - CP Lab Safety. CP Lab Safety. Link

-

This compound | C7H4ClFO | CID 593866 - PubChem. National Center for Biotechnology Information. Link

-

SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. Link

-

This compound - Safety Data Sheet - ChemicalBook. ChemicalBook. Link

-

This compound synthesis - ChemicalBook. ChemicalBook. Link

-

This compound | CAS#:34328-61-5 | Chemsrc. Chemsrc. Link

-

This compound, 96%, Thermo Scientific - Fisher Scientific. Fisher Scientific. Link

-

This compound(34328-61-5) 1H NMR spectrum - ChemicalBook. ChemicalBook. Link

-

Safety Information for this compound - Sigma-Aldrich. Sigma-Aldrich. Link

-

SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Thermo Fisher Scientific. Link

-

Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents. Google Patents. Link

-

Process for producing fluorobenzaldehydes - Google Patents. Google Patents. Link

-

4-Chloro-3-fluorobenzaldehyde synthesis - ChemicalBook. ChemicalBook. Link

-

The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Exploring 4-Chloro-3-Fluorobenzaldehyde: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Applications of Fluorinated Benzaldehydes in Drug Discovery. Benchchem. Link

-

This compound | 34328-61-5 - ChemicalBook. ChemicalBook. Link

-

What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry? - Guidechem. Guidechem. Link

-

2-Chloro-4-fluorobenzaldehyde 97 84194-36-5 - Sigma-Aldrich. Sigma-Aldrich. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 34328-61-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | CAS#:34328-61-5 | Chemsrc [chemsrc.com]

- 11. fishersci.at [fishersci.at]

- 12. 3-クロロ-4-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | 34328-61-5 [chemicalbook.com]

- 14. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzaldehyde for Pharmaceutical Research

Abstract and Molecular Overview

3-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate and building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the specific arrangement of its functional groups—an electrophilic aldehyde and a uniquely substituted aromatic ring—allows for precise molecular modifications.[1] The presence of both chlorine and fluorine atoms on the benzene ring creates a distinct electronic environment that influences the reactivity of the aldehyde group and the ring itself, making it a valuable synthon for constructing complex pharmaceutical agents, including anti-inflammatory and anti-cancer therapeutics.[1]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its core physical characteristics, spectroscopic signature, solubility profile, and critical safety protocols, grounding all data in authoritative sources to ensure scientific integrity.

Molecular Structure and Identifiers

The structural identity and key reference numbers for this compound are fundamental for accurate sourcing, documentation, and regulatory compliance.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 34328-61-5 | [2][3] |

| Molecular Formula | C₇H₄ClFO | [1][2][3] |

| Molecular Weight | 158.56 g/mol | [1][2] |

| InChI Key | GVORVQPNNSASDM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)F | [2] |

| MDL Number | MFCD00011735 |[1] |

Core Physical and Chemical Properties

The physical state and properties of a starting material dictate its handling, storage, and reaction setup. This compound has a melting point near ambient temperature, a critical consideration for accurate measurement and dispensing.

Expert Insight: The observed melting point range (24-30°C) across various suppliers highlights the importance of verifying the physical state of a new batch upon receipt.[1][4] On a warm day, the compound may be a liquid or partially melted solid, while on a cooler day, it will be a crystalline solid. This variability necessitates careful handling; if solid, it can be weighed directly, but if liquid, volumetric dispensing (corrected for density) may be more accurate.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | Consistent with a low melting point | [1][4] |

| Melting Point | 24 - 30 °C (75.2 - 86 °F) | Values vary by source and purity | [1][5] |

| Boiling Point | 66 - 72 °C at 2 mmHg | Boiling under reduced pressure prevents decomposition | [5][6] |

| Flash Point | >110 °C (>230 °F) | Low flammability | [5] |

| Refractive Index | n20/D 1.540 - 1.546 | A useful parameter for liquid-state identification | [1][5][7] |

| Density | ~1.331 g/cm³ (estimate) | Estimated value; useful for volumetric measurements |[7] |

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of this compound before its use in synthesis. This ensures reproducibility and prevents the introduction of impurities into the reaction stream.

Caption: A typical quality control workflow for verifying an incoming chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: The proton spectrum will show three distinct signals in the aromatic region (typically 7.5-8.0 ppm) and one signal for the aldehyde proton (around 9.9-10.1 ppm). The coupling patterns (doublets, doublet of doublets) and coupling constants (J-values) between the aromatic protons and with the fluorine atom are definitive for confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum will show seven distinct signals: one for the aldehyde carbonyl (~189-192 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the electronegative Cl and F substituents.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2850, ~2750 | C-H (in Aldehyde) | Stretch (often a doublet) |

| ~1700-1720 | C=O (Aldehyde) | Stretch (strong, sharp peak) |

| ~1580-1600 | C=C | Aromatic Ring Stretch |

| ~1200-1250 | C-F | Aryl-Fluorine Stretch |

| ~750-850 | C-Cl | Aryl-Chlorine Stretch |

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean with a suitable solvent (e.g., isopropanol) and completely dry. Run a background scan to capture the atmospheric spectrum, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop if liquid, or enough powder to cover the crystal if solid) of this compound directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the key diagnostic feature is the isotopic signature of chlorine.

-

Expected Molecular Ion (M⁺): A peak at m/z 158.[2]

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show two molecular ion peaks: one at m/z 158 (for C₇H₄³⁵ClFO) and another at m/z 160 (for C₇H₄³⁷ClFO) in an approximate 3:1 intensity ratio. This pattern is a definitive confirmation of a monochlorinated compound.

Safety, Handling, and Stability

Adherence to rigorous safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

Trustworthiness through Self-Validation: Always consult the most current Safety Data Sheet (SDS) provided by the specific supplier before handling the material.[4] Formulations and impurity profiles can vary, potentially altering hazard classifications.

Recommended Handling and Storage

Caption: A standard operating procedure for the safe handling of laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of vapors or dust.[4][6]

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry place.[4] For long-term stability and to prevent oxidation of the aldehyde, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[4]

Conclusion

This compound is a well-characterized and versatile chemical intermediate with a defined set of physical properties that are crucial for its effective use in research and development. Its low melting point, distinct spectroscopic signature, and known reactivity profile make it a reliable building block for complex target molecules. By understanding and applying the data presented in this guide—from its physical constants to its safety requirements—scientists can handle this compound safely and incorporate it effectively into synthetic workflows, ultimately accelerating the discovery and development of new chemical entities.

References

- Chem-Impex International. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 96%, Thermo Scientific.

- Fisher Scientific. (2024, March 28). Safety Data Sheet: this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593866, this compound.

- Sigma-Aldrich. (n.d.). This compound, 97%.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- ChemSrc. (n.d.). This compound | CAS#:34328-61-5.

- ChemicalBook. (n.d.). This compound(34328-61-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound | 34328-61-5.

- CymitQuimica. (n.d.). This compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 34328-61-5.

- Apollo Scientific. (n.d.). This compound | 34328-61-5.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.at [fishersci.at]

- 6. 34328-61-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 34328-61-5 [chemicalbook.com]

Introduction: The Synthetic Keystone and the Solubility Question

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-4-fluorobenzaldehyde

This compound is a halogenated aromatic aldehyde that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the ortho-chloro and para-fluoro substituents on the benzene ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Researchers leverage this compound in crafting novel drug candidates, including anti-cancer and anti-inflammatory agents, where precise control over reaction conditions is paramount.[1]

This guide, therefore, serves as a comprehensive technical resource for researchers and scientists. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. We will provide a predictive framework based on molecular structure and solvent properties, followed by detailed, field-proven experimental protocols for the precise determination of its solubility.

Physicochemical Properties and Theoretical Solubility Framework

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO | [3][4] |

| Molecular Weight | 158.56 g/mol | [4] |

| Appearance | White or colorless to light yellow powder, lump, or liquid | [1] |

| Melting Point | 28 - 30 °C | [3][5] |

| Boiling Point | 66 - 72 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a practical expression of the intermolecular forces between solute and solvent molecules. For this compound, the key factors are:

-

The Carbonyl Group (C=O): The aldehyde functional group is highly polar, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solvents. While it cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling it to form hydrogen bonds with protic solvents like alcohols.[6][7]

-

The Aromatic Ring: The benzene ring is nonpolar and will engage in London dispersion forces with all solvents. It can also participate in π-π stacking interactions.

-

Halogen Substituents (Cl and F): The chlorine and fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring through the inductive effect.[8][9] This increases the molecule's overall polarity and can influence interactions with polar solvents. These halogen atoms can also participate in halogen bonding, a type of noncovalent interaction with electron-rich sites on solvent molecules.[10]

Predictive Solubility Assessment

Based on these structural features, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. This assessment serves as a starting point for solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | Dominated by weak London dispersion forces. The high polarity of the aldehyde and halogens prevents significant dissolution. |

| Aromatic | Toluene, Benzene | Medium to High | The aromatic ring of the solvent can interact favorably with the solute's ring via π-π stacking, while its moderate polarity can accommodate the polar groups. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions are expected. The similar nature of C-Cl bonds in both solute and solvent is favorable. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | The polar ether linkage can interact well with the carbonyl group, and the alkyl portions can interact with the aromatic ring. THF is generally a superior solvent due to its higher polarity. |

| Esters | Ethyl Acetate | High | A polar aprotic solvent with a carbonyl group, allowing for strong dipole-dipole interactions. |

| Ketones | Acetone | High | The highly polar carbonyl group of acetone interacts very favorably with the polar groups of the solute. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | High | These solvents have large dipole moments, leading to strong dipole-dipole interactions with the solute. |

| Polar Protic | Methanol, Ethanol | Medium to High | The solvent's hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygen.[7] However, the strong hydrogen-bonding network of the alcohol itself must be overcome, which may limit solubility compared to polar aprotic solvents. |

| Aqueous | Water | Very Low | While the carbonyl group can hydrogen bond with water, the large, nonpolar aromatic ring dominates, making the molecule largely hydrophobic.[11] |

Experimental Protocols for Solubility Determination

The following protocols provide robust methods for quantifying the solubility of this compound. As a Senior Application Scientist, I stress the importance of temperature control, as solubility is highly temperature-dependent. All experiments should be conducted in a well-ventilated fume hood, adhering to all safety precautions outlined in the Safety Data Sheet.[3][5]

Method 1: Isothermal Shake-Flask Gravimetric Analysis

This classic and reliable method determines solubility by creating a saturated solution and measuring the mass of the dissolved solid in a known volume of solvent.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the Shake-Flask Gravimetric Method.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure that undissolved solid remains at equilibrium).

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Sampling: After equilibration, stop the shaker and allow the vials to stand in the isothermal bath for 1-2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any microscopic solids. Transfer this filtered solution into a pre-weighed, dry vial.

-

Causality Check: Using a filter is critical. Undissolved particulates will artificially inflate the final mass, leading to an overestimation of solubility.

-

-

Solvent Evaporation: Remove the solvent from the vial under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the sample is completely dry.

-

Quantification: Weigh the vial containing the dried solute. Subtract the initial weight of the vial to obtain the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)

-

Method 2: Quantitative Analysis by HPLC-UV

This method is highly sensitive and ideal for solvents where gravimetric analysis is difficult (e.g., high-boiling point solvents like DMF). It relies on creating a calibration curve to relate UV absorbance to concentration.[12][13][14]

Workflow for HPLC-UV Solubility Determination

Caption: Workflow for the HPLC-UV Spectroscopic Method.

Step-by-Step Protocol:

-

Part A: Calibration Curve Construction

-

Select Wavelength: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen mobile phase using a UV-Vis spectrophotometer.

-

Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the HPLC mobile phase (or a compatible solvent) to create a stock solution of known concentration.

-

Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions that bracket the expected concentration range.

-

HPLC Analysis: Inject each standard into the HPLC system and record the peak area or peak height at λ_max.

-

Plot Curve: Create a plot of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

-

Self-Validation Check: A high R² value validates that the instrument response is linear and reliable over the concentration range of interest.

-

-

-

Part B: Saturated Solution Analysis

-

Prepare Saturated Solution: Follow steps 1-4 from the Isothermal Shake-Flask Gravimetric Analysis protocol to prepare a saturated solution at a controlled temperature.

-

Sample and Filter: Withdraw an aliquot of the clear supernatant through a 0.22 µm syringe filter.

-

Dilute Sample: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of your calibration curve. The dilution factor must be precisely known.

-

Analyze Sample: Inject the diluted sample into the HPLC and record the peak area.

-

-

Part C: Calculation

-

Determine Diluted Concentration: Use the recorded peak area and the equation from your calibration curve to calculate the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles meeting EN166 standards, and a lab coat.[5] All handling should be performed in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] The material is noted as being air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) for long-term stability.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. While quantitative data is not widely published, this guide provides the theoretical foundation and practical, validated methodologies for its determination. By combining a predictive assessment based on molecular structure with rigorous experimental techniques like the isothermal shake-flask or HPLC-UV methods, researchers can generate the reliable data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593866, this compound. Retrieved from [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(11), 3322. Available at: [Link]

-

Postolnyi, B., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. ResearchGate. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (2022). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. Available at: [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

- University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Lab Manual.

- RSIS International. (2024).

-

Reddit. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp. Retrieved from [Link]

- Harvey, D. (n.d.). Analytical Chemistry 2.0. Saylor.org.

-

Clark, J. (n.d.). An introduction to aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

- Graz University of Technology. (2022).

-

Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A. Available at: [Link]

-

Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]

-

Ziwritsch, M., et al. (2022). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Molecules. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. reddit.com [reddit.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 12. researchgate.net [researchgate.net]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Blueprint of 3-Chloro-4-fluorobenzaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the spectroscopic signature of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and structural integrity throughout the synthetic process. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, offering not just data, but a deeper understanding of the underlying molecular behavior.

Molecular Structure and Its Spectroscopic Implications

This compound (C₇H₄ClFO) is an aromatic aldehyde with chlorine and fluorine substituents on the benzene ring. The interplay of the electron-withdrawing nature of the halogens and the aldehyde group, along with their positions, creates a unique electronic environment that is reflected in its spectral data. The aldehyde proton, the aromatic protons, and the carbon atoms all exhibit characteristic signals that can be definitively assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aldehydic and aromatic protons.[2]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | Aldehyde proton (-CHO) |

| 7.90 | d | 7.6 | Aromatic proton |

| 7.80 | dd | 7.9, 1.8 | Aromatic proton |

| 7.52 | t | 7.8 | Aromatic proton |

Note: The specific assignments of the aromatic protons can be complex due to second-order effects and may require advanced 2D NMR techniques for unambiguous confirmation. The data presented is a typical representation.

The downfield shift of the aldehyde proton (around 9.98 ppm) is characteristic of its deshielded environment next to the carbonyl group. The aromatic protons exhibit splitting patterns (doublet, doublet of doublets, and triplet) due to coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.[3]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde Carbonyl (C=O) |

| 166.5 (d, J = 256.7 Hz) | C-F |

| 137.8 | C-Cl |

| 135.5 | Aromatic CH |

| 134.4 | Aromatic C-CHO |

| 130.4 | Aromatic CH |

| 129.3 | Aromatic CH |

| 116.4 (d, J = 22.3 Hz) | Aromatic CH |

Note: The assignments are based on typical chemical shifts for substituted benzaldehydes. The carbon attached to fluorine shows a characteristic large one-bond coupling constant (JC-F).

The aldehydic carbon resonates at a significantly downfield position (around 190.9 ppm). The carbon directly bonded to the fluorine atom exhibits a large coupling constant, a hallmark of carbon-fluorine coupling.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2 seconds.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and the substituted aromatic ring.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 & ~2750 | Medium | C-H stretch of the aldehyde |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1480, ~1400 | Medium to Strong | C=C stretching vibrations of the aromatic ring |

| ~1250 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bending of the aromatic ring |

| ~750 | Strong | C-Cl stretch |

The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The pair of medium intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublet) is characteristic of the C-H stretch of an aldehyde. The C-F and C-Cl stretching vibrations are also typically observable in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Step-by-Step FT-IR (ATR) Analysis:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (158.56 g/mol ).[4] Due to the presence of chlorine, an isotope peak (M+2) at approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a monochlorinated compound.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 158/160 | [M]⁺ (Molecular Ion) |

| 157/159 | [M-H]⁺ |

| 129/131 | [M-CHO]⁺ |

| 101 | [M-CHO-Cl]⁺ |

| 75 | [C₆H₄]⁺ |

The fragmentation pattern is a result of the molecule breaking apart in a predictable manner upon ionization. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.

Step-by-Step GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Parameters:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Source Temperature: Set to ~230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualizing the Analytical Workflow

A systematic approach is essential for the comprehensive spectral analysis of a compound.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the key spectral features, provided standardized experimental protocols, and offered insights into the interpretation of the data. By adhering to these principles, researchers and professionals in the chemical and pharmaceutical sciences can ensure the quality and integrity of this vital synthetic building block.

References

-

PubChem. This compound | C7H4ClFO | CID 593866. Available at: [Link]

-

Chem-Impex. This compound. Available at: [Link]

Sources

safety and handling of 3-Chloro-4-fluorobenzaldehyde

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-fluorobenzaldehyde

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and drug development, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide is intended for the skilled researcher, scientist, and drug development professional, offering a focused examination of this compound. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the protocols required to handle this versatile yet hazardous chemical intermediate. Our philosophy is that a well-informed scientist is a safe scientist, and that true expertise is demonstrated not just in synthetic outcomes, but in the meticulous execution of every step that leads there.

The Synthetic Significance of this compound

This compound is a substituted aromatic aldehyde whose value in organic synthesis is significant.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of its chlorine and fluorine substituents, make the aldehyde group a potent electrophile for various nucleophilic addition and condensation reactions.[1] This reactivity profile has established it as a critical building block in the synthesis of a range of high-value molecules, including:

-

Pharmaceuticals: It serves as a key intermediate in the development of novel anti-inflammatory, analgesic, and anti-cancer agents.[1]

-

Agrochemicals: It is utilized in the synthesis of advanced herbicides and pesticides.[1]

-

Material Science: The compound is integrated into the formulation of specialized polymers and resins to enhance thermal stability and chemical resistance.[1]

Given its integral role in these critical research areas, a comprehensive understanding of its properties and safe handling is not just recommended—it is imperative.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 34328-61-5 | [1][2][3] |

| Molecular Formula | C₇H₄ClFO | [1][2][3] |

| Molecular Weight | 158.56 g/mol | [1][2][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 28-30 °C (lit.) | [2][3][5] |

| Boiling Point | 220.5 ± 20.0 °C at 760 mmHg | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

Note: As the melting point is near ambient temperature, this substance may be encountered as either a solid or a liquid.

GHS Hazard Identification and Toxicological Summary

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood and respected.[4] While comprehensive toxicological data is limited, the available information necessitates stringent handling protocols.[3][5]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Insights:

-